Cas no 1801766-82-4 (tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)

Technical Introduction: tert-Butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic compound featuring a protected amine (Boc group) and a hydroxyl functionality. Its rigid spiro[4.5]decane scaffold enhances stereochemical stability, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group ensures selective deprotection under mild acidic conditions, while the hydroxyl group offers derivatization potential. The (3S)-configuration provides enantioselective control, useful in designing bioactive molecules. This compound is particularly suited for applications requiring precise stereochemistry, such as peptidomimetics or enzyme inhibitors, due to its structural complexity and functional versatility. High purity and well-defined stereochemistry ensure reproducibility in research and development settings.
tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate structure
1801766-82-4 structure
Product Name:tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No:1801766-82-4
MF:C14H25NO4
MW:271.35
MDL:MFCD30530892
CID:5095939
PubChem ID:124147956
Update Time:2026-03-02

tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3S)-tert-butyl 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3S)-
    • CS-0137290
    • AS-78843
    • SCHEMBL18330199
    • (3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane
    • 1801766-82-4
    • starbld0000091
    • MFCD30530892
    • t-Butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • MDL: MFCD30530892
    • Inchi: 1S/C14H25NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11?/m0/s1
    • InChI Key: DORRAJSJCALZIB-VUWPPUDQSA-N
    • SMILES: C1C2(CCN(C(OC(C)(C)C)=O)CC2)C(O)[C@H](C)O1

Computed Properties

  • Exact Mass: 271.17835828g/mol
  • Monoisotopic Mass: 271.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 59Ų

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tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1801766-82-4)tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Order Number:A948440
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:00
Price ($):3012.0
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tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Related Literature

Additional information on tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Comprehensive Overview

tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, commonly referred to by its CAS number 1801766-82-4, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

The molecular structure of tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is defined by its spirocyclic framework, which consists of a decane ring fused with an oxa and azaspiro group. The presence of a hydroxyl group at the 4th position and a methyl group at the 3rd position introduces stereochemical complexity, making this compound a valuable substrate for enantioselective reactions. Recent studies have highlighted the importance of such stereochemistry in drug design, where the spatial arrangement of functional groups can significantly influence biological activity.

One of the most notable applications of this compound lies in its role as a chiral building block in asymmetric synthesis. Researchers have employed it to construct biologically active molecules with high enantioselectivity, leveraging its rigid spirocyclic structure to induce desired stereochemical outcomes. For instance, a study published in Nature Communications demonstrated how this compound can serve as a precursor for the synthesis of complex natural products with therapeutic potential.

In addition to its role in organic synthesis, tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has shown promise in materials science applications. Its ability to form self-assembled monolayers has been explored for use in surface modification and nanotechnology. A recent breakthrough reported in Advanced Materials revealed that films constructed from this compound exhibit exceptional stability and biocompatibility, making them suitable for biomedical devices.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the spirocyclic core followed by functionalization with the tert-butyl and carboxylate groups. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods, reducing costs and improving yields. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate key steps in its construction.

From a pharmacological perspective, tert-butyl (3S)-4-hydroxy-3-methyl-2 oxaspiro[4 5]decane-based compounds have been investigated for their potential as enzyme inhibitors and modulators of cellular signaling pathways. Preclinical studies suggest that these derivatives may hold promise in treating conditions such as neurodegenerative diseases and cancer, although further research is needed to establish their efficacy and safety profiles.

In conclusion, CAS No 1801766 82 4-based compounds represent a fascinating class of molecules with diverse applications across multiple disciplines. Their unique structural features and chiral properties make them invaluable tools for advancing both fundamental research and applied technologies. As ongoing studies continue to uncover new functionalities and uses for these compounds, their impact on science and industry is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:1801766-82-4)tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
A948440
Purity:99%
Quantity:10g
Price ($):3012.0
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